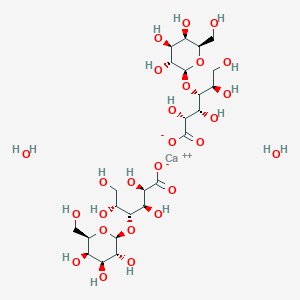
trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene
Overview
Description
Trans-1,2-dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (DCBTE) is a synthetic organic compound that has been studied for its potential applications in science and medicine. DCBTE has been investigated for its ability to act as an antioxidant and to interact with enzymes and proteins in biological systems. DCBTE has been studied for its potential to be used as an anti-inflammatory, anti-cancer, and anti-viral agent in laboratory research.
Scientific Research Applications
Control of High-Tc Superconductors : It is used to control the critical temperature of high-Tc superconductors from 110 to 85 K without damaging their structure (On, Sato, Fujishima, & Hashimoto, 1999).
Photochemical Behavior : This compound is studied for its potential in cyclization to benzo[2,1-b:3,4-b′]dithiophene (BDT) (Sturaro, Traldi, Audisio, Destri, & Catellani, 1990).
Suppression of Photo-Isomerization : In its photochromic AgBF4 complex form, it suppresses cis-trans photo-isomerization, allowing for reversible changes (Han, Li, Yu, Chen, Zang, & Wang, 2017).
Photochromic Nanostructures : It's used in fabricating photochromic nanostructures for reversible and fatigue-resistant optical switching in nanoparticles (Patra, Métivier, Brisset, & Nakatani, 2012).
Thermally Irreversible Photochromic Properties : Its derivatives are noted for thermally irreversible and fatigue-resistant photochromic properties (Uchida, Nakayama, & Irie, 1990).
Reversible Photoisomerization : The CMTE molecule, a derivative, undergoes reversible photoisomerization when irradiated with light, useful for studying photochromic dye molecules (Bellec, Cranney, Chalopin, Mayne, Comtet, & Dujardin, 2007).
Photochromic Thin Films : Its clear photochromism in thin films is studied for time evolution properties (Chen, Hiraga, Men, Tominaga, & Atoda, 2000).
Amorphous Solid State Photochromism : The compound forms a stable amorphous solid state showing photochromism upon light irradiation (Kaneuchi, Kawai, Hamaguchi, Yoshino, & Irie, 1997).
Optical Information Storage : Potential applications in optical information storage due to its photochromic properties (Chen, Hiraga, Men, Tominaga, & Atoda, 2000).
Quantum Yield Determination : Efficiency in determining absolute quantum yields in photochromic systems using UV-visible and infra-red absorption spectroscopy (Spangenberg, Perez, Patra, Piard, Brosseau, Métivier, & Nakatani, 2010).
Safety and Hazards
This compound is toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Therefore, it is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . It should not be eaten, drunk, or smoked when using this product . It should be used only outdoors or in a well-ventilated area . After handling, skin should be washed thoroughly . Protective gloves, protective clothing, eye protection, and face protection should be worn .
Mechanism of Action
Target of Action
It has been shown to be an efficient ligand for metal ions with high affinity for sulfur .
Mode of Action
This compound undergoes a reversible photoinduced conversion between the crystalline phase and the yellow form . This reaction has been shown to be dependent on both the nature of the counterion and irradiation .
Action Environment
Environmental factors such as light exposure and the presence of specific counterions can influence the compound’s action, efficacy, and stability . For instance, its photoinduced conversion is dependent on irradiation, suggesting that light exposure is a critical environmental factor for its action .
properties
IUPAC Name |
(E)-2,3-bis(2,4,5-trimethylthiophen-3-yl)but-2-enedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S2/c1-9-11(3)21-13(5)17(9)15(7-19)16(8-20)18-10(2)12(4)22-14(18)6/h1-6H3/b16-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNDKKQQUZPETC-FOCLMDBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=C(C#N)C2=C(SC(=C2C)C)C)C#N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1/C(=C(\C#N)/C2=C(SC(=C2C)C)C)/C#N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112440-50-3 | |
| Record name | trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Spiro[bicyclo[3.1.0]hex-3-ene-2,2-[1,3]dioxolane], 6-methylene-, (-)-](/img/structure/B46911.png)








